Isavuconazole

Vue d'ensemble

Description

L’isavuconazole est un antifongique triazole à large spectre d’activité et ayant un profil d’innocuité favorable . Il est approuvé par la Food and Drug Administration et l’Agence européenne des médicaments pour le traitement de l’aspergillose invasive et de la mucormycose . L’this compound agit en inhibant la synthèse de la membrane cellulaire fongique, ce qui le rend efficace contre une variété d’agents pathogènes fongiques .

Applications De Recherche Scientifique

Isavuconazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of invasive fungal infections, including aspergillosis and mucormycosis . Its broad-spectrum antifungal activity makes it a valuable tool for studying fungal pathogens and developing new antifungal therapies . Additionally, this compound is used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Mécanisme D'action

L’isavuconazole exerce ses effets antifongiques en inhibant l’enzyme lanostérol 14-alpha-déméthylase, qui est essentielle à la synthèse de l’ergostérol, un composant clé de la membrane cellulaire fongique . En perturbant la synthèse de l’ergostérol, l’this compound modifie la structure et la fonction de la membrane cellulaire fongique, ce qui conduit à la mort cellulaire .

Analyse Biochimique

Biochemical Properties

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol .

Cellular Effects

This compound exerts its effects on various types of cells, primarily fungal cells. It disrupts the structure and function of the fungal cell membrane, leading to cell death . This disruption is caused by the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme mediates the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane and ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a linear increase in blood concentrations for each day of treatment . Adverse events, mainly gastrointestinal, were associated with prolonged administration and high serum levels .

Dosage Effects in Animal Models

This compound has demonstrated significant dose-dependent reduction in residual fungal burden, decreased pulmonary injury, and prolonged survival in animal models of invasive pulmonary aspergillosis .

Metabolic Pathways

The main enzymes involved in the metabolism of this compound are CYP3A4, CYP3A5, and subsequently uridine diphosphate-glucuronosyltransferases (UGT) .

Transport and Distribution

After both oral and intravenous administration, the volume of distribution of this compound was large, suggesting that it would remain biologically active for a prolonged period of time in the body .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’isavuconazole implique plusieurs étapes, y compris la synthèse de composés intermédiaires. Une méthode consiste à faire réagir le composé C2 avec le composé C1 en présence d’une base pour former un intermédiaire, qui est ensuite transformé . Une autre méthode implique la dissociation du chlorhydrate d’this compound à l’aide d’une base, suivie d’un échange de sel avec de l’acide sulfurique concentré et du peroxyde d’hydrogène, et d’une recristallisation subséquente .

Méthodes de production industrielle : La production industrielle de sulfate d’this compound implique l’utilisation de résines échangeuses d’ions au lieu de l’acide sulfurique pour introduire l’anion sulfate. Cette méthode a été optimisée pour le passage à l’échelle, ce qui a donné lieu à un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’isavuconazole subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l’this compound comprennent les bases, l’acide sulfurique, le peroxyde d’hydrogène et les résines échangeuses d’ions . Les conditions de réaction sont généralement douces, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le sulfate d’this compound, qui est l’ingrédient pharmaceutique actif utilisé dans les formulations médicamenteuses .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé pour le traitement des infections fongiques invasives, notamment l’aspergillose et la mucormycose . Son activité antifongique à large spectre en fait un outil précieux pour l’étude des agents pathogènes fongiques et le développement de nouvelles thérapies antifongiques . De plus, l’this compound est utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l’organisme .

Comparaison Avec Des Composés Similaires

L’isavuconazole fait partie de la classe des antifongiques triazoles, qui comprend également le voriconazole et le posaconazole . Comparé au voriconazole, l’this compound a une pharmacocinétique plus prévisible, un profil d’interaction médicamenteuse moins compliqué et une tolérance améliorée . Contrairement au voriconazole, l’this compound ne provoque pas de prolongation de l’intervalle QTc, ce qui en fait une option plus sûre pour les patients ayant des problèmes cardiaques . Le posaconazole, un autre antifongique triazole, a un spectre d’activité similaire, mais l’this compound offre des avantages en termes de profil d’innocuité et de facilité d’administration .

Composés similaires :

- Voriconazole

- Posaconazole

- Itraconazole

Les propriétés uniques de l’this compound, telles que l’absence de néphrotoxicité et la pharmacocinétique prévisible, en font un complément précieux à l’arsenal antifongique .

Propriétés

IUPAC Name |

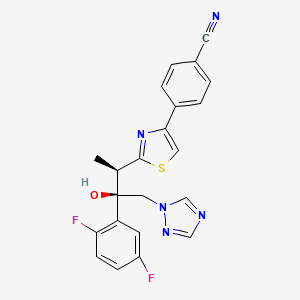

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058251 | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of fungal cell membrane. It inhibits cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol. The side arm of of the active isavuconazole molecule allows for greater affinity for the binding pocket in the fungal CYP51 protein by orienting the triazole ring of the molecule to engage with the heme moiety at the bottom of the binding pocket. This explains the wide antifungal spectrum of isavuconazole and possible cross-resistance to other triazoles. As a result of lanosterol 14-alpha-demethylase inhibition, toxic methylated sterol precursors such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol alter the function of fungal membrane and accumulate within the fungal cytoplasm. Depletion of ergosterol within the fungal cell membrane leads to decreased structural integrity and function of the cell membrane, inhibited fungal cell growth and replication, and ultimately cell death. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. Mechanism of resistance and reduced susceptibility to isavuconazole arises from mutations in the fungal cyp51A and cyp51B genes coding for the target protein lanosterol 14-alpha-demethylase. Other multiple mechanisms leading to resistance, including changes in sterol profile and elevated efflux pump activity of fungal species, cannot be excluded. | |

| Record name | Isavuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

241479-67-4 | |

| Record name | Isavuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isavuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isavuconazole?

A1: this compound, like other triazole antifungals, targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungal cells. [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, ] By inhibiting CYP51, this compound disrupts ergosterol production, leading to fungal cell membrane instability and ultimately cell death. [, , ]

Q2: Are there any downstream effects of this compound's mechanism of action beyond ergosterol depletion?

A2: While the primary effect of this compound is the depletion of ergosterol, research suggests that it might also trigger other cellular responses in fungi. For instance, one study demonstrated that this compound treatment led to the upregulation of ergosterol biosynthesis genes in a resistant Candida glabrata strain, suggesting a compensatory mechanism. [] Another study found that this compound treatment in a murine model of invasive aspergillosis resulted in a prominent antifungal effect within granulomatous lesions in lung tissue. []

Q3: What is the molecular formula and weight of this compound?

A3: This information is not explicitly provided in the provided research excerpts. Please refer to comprehensive drug databases or the this compound drug label for this information.

Q4: Is there any spectroscopic data available on this compound in these research articles?

A4: The provided research excerpts do not delve into detailed spectroscopic characterization of this compound.

Q5: How does this compound perform under various environmental conditions?

A5: The provided research primarily focuses on the clinical aspects of this compound. Information regarding its stability and performance under varying environmental conditions is not discussed.

Q6: What is the bioavailability of this compound after oral administration?

A6: Studies have shown that this compound, administered orally as the prodrug Isavuconazonium sulfate, has high absolute bioavailability, nearing that of intravenous administration. One study reported a geometric least squares mean ratio (oral/IV) of 98% for this compound area under the concentration-time curve (AUC∞). [] Another study estimated oral bioavailability to be approximately 88%. []

Q7: How does food intake affect this compound absorption?

A7: Food does not appear to significantly hinder this compound absorption. A study in healthy volunteers demonstrated that while food intake slightly delayed the time to peak concentration (Tmax), it also increased the extent of absorption (AUC∞) by 10% compared to fasted conditions. []

Q8: What are the major metabolic pathways of this compound?

A8: this compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4. [, ] Co-administration with strong CYP3A4 inducers, such as rifampin, significantly reduces this compound exposure, while co-administration with CYP3A4 inhibitors, like ketoconazole, considerably increases its exposure. []

Q9: Are there any specific patient populations where this compound pharmacokinetics might be altered?

A9: Research suggests that this compound exposure can be affected by factors like liver function, sex, body mass index, and dialysis status. [, , ] For example, patients with moderate liver impairment showed a significant decrease in this compound clearance and a prolonged half-life compared to healthy individuals. [] Similarly, lower AUC and trough concentrations were observed in women, patients with a higher body mass index, and those receiving hemodialysis. []

Q10: What is the spectrum of activity of this compound against Candida species?

A11: this compound exhibits potent in vitro activity against various Candida species, including C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, and C. krusei. [, ] Furthermore, studies have demonstrated synergistic interactions between this compound and micafungin against some Candida species, suggesting a potential for combination therapy. []

Q11: Has the efficacy of this compound been tested in animal models of invasive fungal infections?

A12: Yes, several studies have employed animal models, particularly murine models, to assess this compound's efficacy against invasive fungal infections. For instance, in a temporarily neutropenic murine model of disseminated candidiasis, this compound effectively reduced kidney burden caused by C. tropicalis and both kidney and brain burdens in C. krusei infections. [] In a murine model of invasive aspergillosis, this compound demonstrated efficacy in reducing fungal burden and improving survival, including infections caused by both wild-type and CYP51 mutant Aspergillus fumigatus isolates. [] Additionally, this compound prolonged the survival of mice infected with Mucor circinelloides in a pulmonary mucormycosis model. []

Q12: How does the efficacy of this compound compare to existing antifungal agents in clinical trials?

A13: Clinical trials have demonstrated that this compound is a viable treatment option for patients with invasive aspergillosis (IA), exhibiting comparable efficacy to voriconazole. [, , ] One study reported similar all-cause mortality rates between this compound and voriconazole in neutropenic patients with IA. [] Moreover, a network meta-analysis indicated that this compound might be superior to amphotericin B deoxycholate for IA treatment. []

Q13: Does cross-resistance exist between this compound and other triazole antifungals?

A15: Yes, due to their shared mechanism of action targeting the CYP51 enzyme, cross-resistance can occur between this compound and other triazole antifungals. [, , ] This is particularly relevant in settings with pre-existing azole resistance, highlighting the need for careful patient selection and susceptibility testing. [, ] For instance, one study found a strong correlation between this compound and voriconazole minimum inhibitory concentrations (MICs) in Aspergillus fumigatus isolates, suggesting potential cross-resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.